モボセルチニブ
説明
モボセルチニブは、非可逆的チロシンキナーゼ阻害剤として作用する、初の小型分子治療薬です。これは、上皮成長因子受容体(EGFR)エクソン20挿入変異を有する非小細胞肺がん(NSCLC)を標的にするように特別に設計されています。 これらの変異は、入手可能なほとんどのEGFR阻害剤に対して耐性を付与することが知られており、モボセルチニブは、このタイプの癌の治療における大きな進歩となっています .
2. 製法
合成経路と反応条件: モボセルチニブは、ジクロロピリミジンを出発物質として合成されます。 合成には、インドールとのフリーデル・クラフツアリール化、続いてピリミジニルクロリドの2番目の置換をアニリンで求核置換反応により行うことが含まれます 。反応条件には、一般的に、これらの変換を促進するために有機溶媒と触媒の使用が含まれます。
工業生産方法: モボセルチニブの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。これには、温度、圧力、反応物の濃度の制御が含まれます。 最終生成物は、薄層クロマトグラフィー(TLC)や再結晶などの技術を使用して精製されます .
科学的研究の応用
Mobocertinib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its ability to induce apoptosis in cancer cells.
Medicine: Primarily used in clinical research for the treatment of NSCLC with EGFR exon 20 insertion mutations. .
Industry: Employed in the pharmaceutical industry for the development of targeted cancer therapies.
作用機序
モボセルチニブは、エクソン20挿入変異を有するEGFRに非可逆的に結合することによって効果を発揮します。この結合は、受容体のキナーゼ活性を阻害し、細胞増殖と生存を促進する下流シグナル伝達経路を防ぎます。 結合の非可逆性により、受容体の持続的な阻害がもたらされ、モボセルチニブはこれらの特定の変異を有する癌細胞に対して非常に効果的になります .
類似の化合物:
オシメルチニブ: もう1つのEGFRチロシンキナーゼ阻害剤ですが、NSCLCのT790M変異を標的にします。
アファチニブ: EGFR変異のより広い範囲を標的にする第2世代のEGFR阻害剤。
モボセルチニブの独自性: モボセルチニブは、EGFRエクソン20挿入変異に対する高い特異性のために独自性があります。この特異性により、他のEGFR阻害剤に耐性のある癌細胞を効果的に標的にすることができます。 さらに、その非可逆的結合機構は、長期の治療効果に不可欠な持続的な阻害をもたらします .
生化学分析
Biochemical Properties
Mobocertinib interacts with the epidermal growth factor receptor (EGFR), a protein that is essential for normal cellular functions . Mutations of EGFR’s kinase domain can cause dysregulation leading to NSCLC . Mobocertinib binds to and inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR .
Cellular Effects
Mobocertinib has demonstrated therapeutic efficacy in pretreated patients with tumors harboring EGFR exon 20 insertions . It inhibits cell proliferation driven by different EGFR exon 20 insertion mutation variants . In animal tumor implantation models, mobocertinib exhibited antitumor activity against xenografts with EGFR exon 20 insertions .
Molecular Mechanism
Mobocertinib exerts its effects at the molecular level by irreversibly binding to and inhibiting EGFR exon 20 insertion mutations . This irreversible inhibition is due to the presence of an acrylamide side chain . This mechanism of action affords mobocertinib high anticancer potency and specificity to EGFR exon 20 insertion-positive lung cancer that is resistant to other EGFR TKIs .
Temporal Effects in Laboratory Settings
The overall response rate to mobocertinib was 25% with a follow-up period of 11 months . The median duration of treatment was 5.6 months across all patients, and 8.6 months in responders . Based on the presence or absence of brain metastasis, the median duration of treatment was 14.8 and 5.4 months, respectively .
Dosage Effects in Animal Models
The effects of mobocertinib vary with different dosages in animal models . The recommended dosage of mobocertinib is 160 mg orally once daily until disease progression or unacceptable toxicity .
Metabolic Pathways
It is known that mobocertinib is a kinase inhibitor targeted against EGFR .
Transport and Distribution
Mobocertinib is bound to human plasma proteins in a concentration-independent manner in vitro from 0.5 to 5.0 μM . The mean apparent volume of distribution of mobocertinib was approximately 3,509 L at steady-state .
準備方法
Synthetic Routes and Reaction Conditions: Mobocertinib is synthesized using dichloropyrimidine as a starting material. The synthesis involves a Friedel-Crafts arylation with indole, followed by the displacement of the second pyrimidinyl chloride with aniline in a nucleophilic aromatic substitution reaction . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations.
Industrial Production Methods: The industrial production of mobocertinib follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as preparative thin-layer chromatography (TLC) and recrystallization .
化学反応の分析
反応の種類: モボセルチニブは、次のようなさまざまな化学反応を受けます。
酸化: モボセルチニブは酸化されてN-脱メチル化代謝物を形成することができます。
還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬。
主な生成物: これらの反応から生成される主な生成物には、N-脱メチル化代謝物とモボセルチニブのさまざまな置換誘導体が含まれます .
4. 科学研究の応用
モボセルチニブは、さまざまな科学研究に応用されています。
類似化合物との比較
Osimertinib: Another EGFR tyrosine kinase inhibitor, but it targets the T790M mutation in NSCLC.
Afatinib: A second-generation EGFR inhibitor that targets a broader range of EGFR mutations.
Dacomitinib: Similar to afatinib, it targets multiple EGFR mutations but is less specific to exon 20 insertions
Uniqueness of Mobocertinib: Mobocertinib is unique due to its high specificity for EGFR exon 20 insertion mutations. This specificity allows it to effectively target cancer cells that are resistant to other EGFR inhibitors. Additionally, its irreversible binding mechanism provides sustained inhibition, which is crucial for long-term therapeutic effects .
特性
IUPAC Name |
propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSRSNUQCUDCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336749 | |
Record name | Mobocertinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The epidermal growth factor receptor (EGFR) is a transmembrane receptor that regulates signaling pathways in the control of cellular proliferation. Mutations in these proteins have been associated with certain types of lung cancer, including non-small cell lung cancer (NSCLC). While the majority of _EGFR_ mutations associated with NSCLC involve the _EGFR_ L858R point mutation or exon 19 deletions (referred to as "classical" _EGFR_ mutations), less common _EGFR_ exon 20 insertion mutations carry a particularly poor prognosis and are associated with resistance to standard targeted EGFR inhibitors. Mobocertinib is an inhibitor of EGFR that irreversibly binds to and inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR proteins, exerting a pharmacologic effect on mutant variants at concentrations 1.5- to 10-fold lower than on wild-type proteins. | |
Record name | Mobocertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16390 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1847461-43-1 | |
Record name | Mobocertinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1847461431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mobocertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16390 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mobocertinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOBOCERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HBQ4A67L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。